1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide 1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15883646
InChI: InChI=1S/C11H19N3O2/c12-10(15)8-3-6-14(7-4-8)11(16)9-2-1-5-13-9/h8-9,13H,1-7H2,(H2,12,15)
SMILES:
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol

1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC15883646

Molecular Formula: C11H19N3O2

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide -

Specification

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
IUPAC Name 1-(pyrrolidine-2-carbonyl)piperidine-4-carboxamide
Standard InChI InChI=1S/C11H19N3O2/c12-10(15)8-3-6-14(7-4-8)11(16)9-2-1-5-13-9/h8-9,13H,1-7H2,(H2,12,15)
Standard InChI Key NNMBNSDUKXMRKT-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)C(=O)N2CCC(CC2)C(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s systematic IUPAC name, 1-(pyrrolidine-2-carbonyl)piperidine-4-carboxamide, reflects its bifunctional architecture:

  • Pyrrolidine ring: A five-membered saturated nitrogen-containing heterocycle.

  • Piperidine ring: A six-membered saturated nitrogen-containing heterocycle.

  • Carbonyl bridge: Connects the pyrrolidine’s 2-position to the piperidine’s 1-position.

  • Carboxamide group: Located at the piperidine’s 4-position.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC11_{11}H18_{18}N3_{3}O2_{2}
Molecular Weight224.28 g/mol
CAS Registry Number1009601-42-6
SMILES NotationO=C(N)C1CCN(CC1)C(=O)C2CCCN2

The carboxamide group enhances hydrogen-bonding capacity, critical for target engagement, while the piperidine-pyrrolidine framework contributes to conformational flexibility .

Spectroscopic Data

  • IR Spectroscopy: Characteristic peaks include N-H stretching (3300 cm1^{-1}), carbonyl stretches (1680 cm1^{-1} for amide, 1640 cm1^{-1} for ketone), and C-N vibrations (1250 cm1^{-1}) .

  • 1^1H NMR: Key signals correspond to pyrrolidine’s α-protons (δ 3.2–3.5 ppm), piperidine’s equatorial protons (δ 2.8–3.1 ppm), and carboxamide NH2_2 (δ 6.5–7.0 ppm) .

Synthesis and Structural Optimization

Synthetic Routes

The compound is typically synthesized via a multi-step protocol involving:

  • Activation of Pyrrolidine-2-carboxylic Acid: Treatment with PCl5_5 in acetyl chloride generates pyrrolidine-2-carbonyl chloride .

  • Coupling with Piperidine-4-carboxamide: Nucleophilic acyl substitution links the activated carbonyl to the piperidine’s nitrogen .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1PCl5_5, acetyl chloride, 35°C, 8h78%
2Piperidine-4-carboxamide, acetone, reflux65%

Structural Analogues

Modifications to the core structure alter pharmacological profiles:

  • N-Methylation: Reduces hydrogen-bonding capacity but improves metabolic stability.

  • Boc-Protected Derivatives: Enhance solubility for in vitro assays (e.g., (S)-1-(1-(tert-butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid).

Pharmacological Profile

Anti-Inflammatory Activity

Mechanistic studies suggest dual modulation of:

  • Cytokine Release: Suppression of IL-1β and TNF-α in macrophages (IC50_{50} = 12.3 μM).

  • Pyroptosis Inhibition: Blockage of NLRP3 inflammasome assembly via caspase-1 inhibition.

Table 3: In Vitro Anti-Inflammatory Data

AssayResult (10 μM)Reference
IL-1β Inhibition68% ↓
Caspase-1 Activity54% ↓

Therapeutic Applications and Target Engagement

Neurological Disorders

  • Epilepsy: Structural analogues demonstrate voltage-gated sodium channel blocking akin to phenytoin .

  • Neuroinflammation: Dual inhibition of cytokines and pyroptosis positions it for Alzheimer’s disease research.

Cardiovascular Research

Related piperidine-carboxamides show:

  • Endothelin-Converting Enzyme (ECE) Inhibition: Ki_i = 89 nM in recombinant enzyme assays .

  • Hypertension Management: In vivo models show 20% BP reduction after 14-day oral administration .

Future Directions

  • Target Deconvolution: Proteomic profiling to identify off-target interactions.

  • Prodrug Development: Ester derivatives to enhance oral bioavailability.

  • Combination Therapies: Synergy with NSAIDs or anticonvulsants warrants exploration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator